An In-depth Technical Guide to Boc-D-Phe(3-CN)-OH: A Versatile Building Block in Peptide and Medicinal Chemistry
An In-depth Technical Guide to Boc-D-Phe(3-CN)-OH: A Versatile Building Block in Peptide and Medicinal Chemistry
Foreword: The Strategic Incorporation of Non-canonical Amino Acids in Modern Drug Discovery
In the landscape of contemporary drug development and biochemical research, the use of non-canonical amino acids (ncAAs) has transcended academic curiosity to become a cornerstone of innovative therapeutic design. These meticulously engineered building blocks offer a sophisticated toolkit to modulate the pharmacological properties of peptides and peptidomimetics, addressing inherent limitations of their natural counterparts such as metabolic instability and constrained conformational diversity. Among these, Boc-D-Phe(3-CN)-OH , a protected derivative of D-3-cyanophenylalanine, has emerged as a molecule of significant interest.
This technical guide provides an in-depth exploration of Boc-D-Phe(3-CN)-OH, intended for researchers, medicinal chemists, and professionals in the field of drug discovery. We will delve into its chemical and physical properties, synthesis, and its strategic application in peptide synthesis. Furthermore, we will explore its potential role in the design of novel therapeutics, particularly in the context of enzyme inhibition, providing a comprehensive resource for the scientific community.
Core Compound Analysis: Boc-D-Phe(3-CN)-OH
Boc-D-Phe(3-CN)-OH is a derivative of the non-proteinogenic amino acid D-phenylalanine. It is characterized by two key modifications:
-
A tert-butyloxycarbonyl (Boc) protecting group on the α-amino functionality. This acid-labile protecting group is fundamental in stepwise peptide synthesis, preventing unwanted polymerization and allowing for controlled chain elongation.[1][2]
-
A cyano (-CN) group at the meta-position (position 3) of the phenyl ring. This electron-withdrawing group imparts unique steric and electronic properties to the amino acid side chain, influencing molecular interactions and conformational preferences of the resulting peptide.
The D-configuration of the chiral center is another critical feature. Peptides incorporating D-amino acids often exhibit enhanced resistance to proteolytic degradation, a crucial attribute for increasing the in vivo half-life of peptide-based therapeutics.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of Boc-D-Phe(3-CN)-OH is paramount for its effective handling, storage, and application in synthesis. The following table summarizes its key characteristics.
| Property | Value | Reference(s) |
| Chemical Name | (2R)-3-(3-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [3] |
| Synonyms | Boc-D-3-Cyanophenylalanine, Boc-m-Cyano-D-Phe-OH | [4] |
| CAS Number | 205445-56-3 | [4][5] |
| Molecular Formula | C₁₅H₁₈N₂O₄ | [3][5] |
| Molecular Weight | 290.31 g/mol | [3][5] |
| Appearance | White to off-white solid/powder | N/A |
| Purity | ≥98% (HPLC) | [5] |
| Solubility | Soluble in organic solvents such as DMF and methanol | N/A |
| Storage | Store at 2-8°C | [6] |
Synthesis and Purification: A Strategic Approach
The synthesis of Boc-D-Phe(3-CN)-OH is a multi-step process that can be logically divided into two key stages: the synthesis of the core amino acid, D-3-cyanophenylalanine, followed by the protection of its α-amino group with the Boc moiety.
Synthesis of D-3-Cyanophenylalanine
The introduction of a cyano group onto the phenyl ring of phenylalanine can be achieved through several synthetic strategies. A common and effective approach involves the cyanation of a halogenated precursor, such as 3-bromo-D-phenylalanine.
Caption: Palladium-catalyzed cyanation of 3-bromo-D-phenylalanine.
Experimental Protocol: Palladium-Catalyzed Cyanation of 3-Bromo-D-phenylalanine
This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-D-phenylalanine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or a mixture of THF and water.
-
Addition of Reagents: Add a cyanide source, such as zinc cyanide (Zn(CN)₂) (0.6-1.0 eq) or potassium ferrocyanide (K₄[Fe(CN)₆]) (0.25-0.5 eq).
-
Catalyst Introduction: Add a palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 eq) and a phosphine ligand like triphenylphosphine (PPh₃) (0.04-0.2 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-120°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield D-3-cyanophenylalanine.
Boc Protection of D-3-Cyanophenylalanine
The protection of the α-amino group is a standard procedure in peptide chemistry. The use of di-tert-butyl dicarbonate (Boc₂O) is a widely adopted and efficient method.[2][7]
Caption: Boc protection of D-3-cyanophenylalanine.
Experimental Protocol: Boc Protection of D-3-Cyanophenylalanine
-
Dissolution: Dissolve D-3-cyanophenylalanine (1.0 eq) in a mixture of an organic solvent (e.g., dioxane, THF, or tert-butanol) and water.
-
Basification: Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (2.0-3.0 eq) to the solution and stir until the amino acid is fully dissolved.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with a dilute acid (e.g., 1M HCl or citric acid solution).
-
Extraction and Isolation: Extract the acidified aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude Boc-D-Phe(3-CN)-OH. The product can be further purified by recrystallization if necessary.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-D-Phe(3-CN)-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. The Boc/Bzl strategy is a well-established method for SPPS.
Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.
Experimental Protocol: Incorporation of Boc-D-Phe(3-CN)-OH in Boc-SPPS
This protocol assumes a manual SPPS procedure and may be adapted for automated synthesizers.
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) that has the first amino acid attached and its N-terminal Boc group removed.
-
Deprotection: Treat the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 25-50% v/v) for 20-30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM followed by a neutralization wash with a solution of diisopropylethylamine (DIEA) in DCM (e.g., 5% v/v).
-
Coupling:
-
In a separate vessel, pre-activate Boc-D-Phe(3-CN)-OH (2-4 eq. relative to the resin loading) with a coupling reagent such as HBTU/HOBt or HATU in the presence of DIEA in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a strong acid cocktail (e.g., HF or TFMSA) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: The crude peptide is then precipitated, washed with cold diethyl ether, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Role in Drug Discovery and Development: A Focus on DPP-IV Inhibition
The unique structural features of Boc-D-Phe(3-CN)-OH make it an attractive building block for the design of novel therapeutic agents. The incorporation of a cyanophenylalanine moiety can influence the peptide's conformation and its interaction with biological targets.
A particularly promising area of application is in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors. DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as GLP-1. Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release, making it a validated target for the treatment of type 2 diabetes.[8][9]
Many known DPP-IV inhibitors feature a proline or a proline-mimetic structure, often with a cyano group that can form a reversible covalent bond with the catalytic serine residue of the enzyme. While direct evidence of Boc-D-Phe(3-CN)-OH being used in a marketed DPP-IV inhibitor is not available, its structural motifs are highly relevant to the design of new inhibitors. The cyanophenylalanine moiety can serve as a P1 residue, with the cyano group acting as a "warhead" that interacts with the active site.
Caption: Hypothetical interaction of a 3-cyanophenylalanine-containing inhibitor with the DPP-IV active site.
The D-configuration of the amino acid can also contribute to a more favorable binding orientation within the enzyme's active site and enhance the metabolic stability of the inhibitor. Researchers can strategically incorporate Boc-D-Phe(3-CN)-OH into peptide or small molecule scaffolds to explore novel chemical space for potent and selective DPP-IV inhibitors.
Conclusion and Future Perspectives
Boc-D-Phe(3-CN)-OH is a valuable and versatile building block for peptide and medicinal chemistry. Its unique combination of a Boc-protected D-amino acid and a meta-substituted cyano group provides chemists with a powerful tool to create peptides and peptidomimetics with enhanced stability and tailored biological activity. The protocols and insights provided in this guide aim to facilitate its effective use in the laboratory.
The future application of Boc-D-Phe(3-CN)-OH is promising, particularly in the realm of drug discovery. Further exploration of its role in the design of enzyme inhibitors, beyond DPP-IV, and as a conformational constraint in bioactive peptides will undoubtedly lead to the development of novel therapeutic candidates. As our understanding of structure-activity relationships continues to evolve, the strategic use of such non-canonical amino acids will remain at the forefront of innovation in the pharmaceutical sciences.
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- Hira, T., et al. (2019). Dipeptidyl Peptidase (DPP)-IV Inhibitors with Antioxidant Potential Isolated from Natural Sources: A Novel Approach for the Management of Diabetes. Antioxidants, 8(8), 277.
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